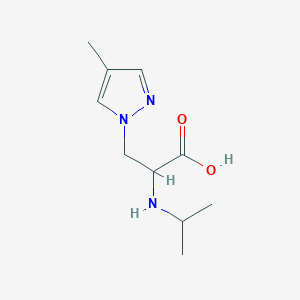
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an isopropylamino group and a pyrazolyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the isopropylamino group: The isopropylamino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling of the pyrazole and isopropylamino groups: The final step involves coupling the pyrazole ring with the isopropylamino group through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or amines.
Scientific Research Applications
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)butanoic acid
- 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)pentanoic acid
- 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)hexanoic acid
Uniqueness
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropylamino group and the pyrazole ring allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-5-8(3)4-11-13/h4-5,7,9,12H,6H2,1-3H3,(H,14,15) |
InChI Key |
QMRQWRCGFIRBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(C(=O)O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


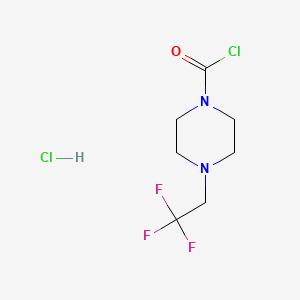
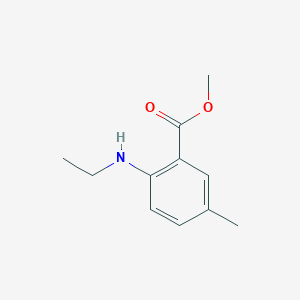
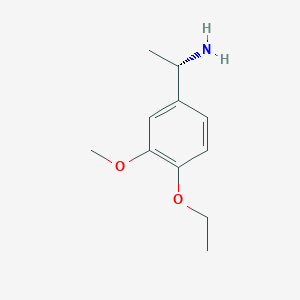
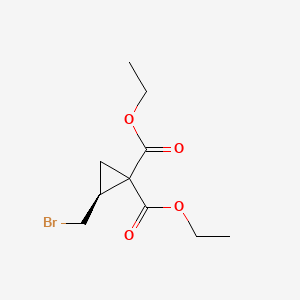
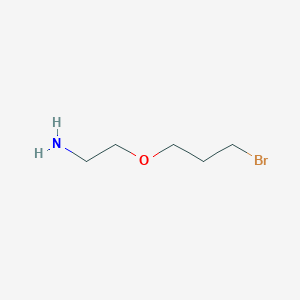

![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
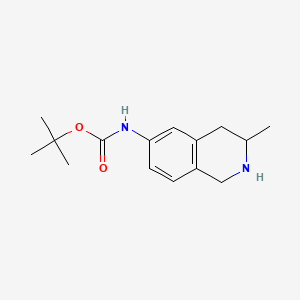
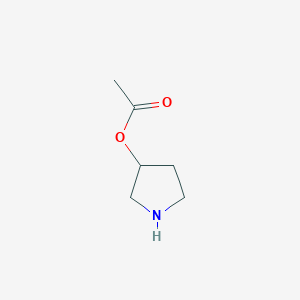
![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)
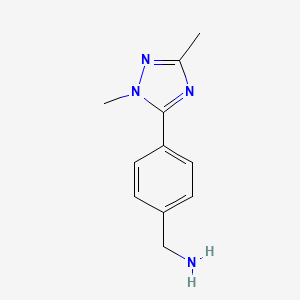
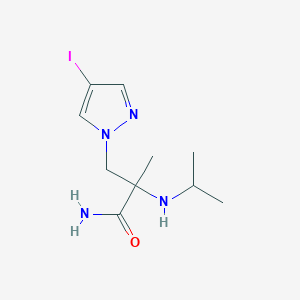
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15312553.png)

